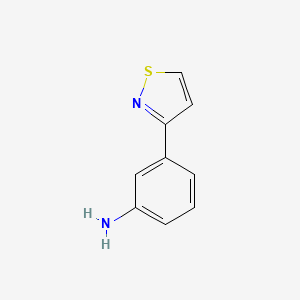

3-(1,2-Thiazol-3-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

3-(1,2-thiazol-3-yl)aniline |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H,10H2 |

InChI Key |

DTFUUPJQZRPHTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NSC=C2 |

Origin of Product |

United States |

Contextualizing Thiazole and Aniline Scaffolds in Organic and Medicinal Chemistry Research

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govnih.gov It is a versatile scaffold found in numerous natural products, such as vitamin B1 (thiamine), and a plethora of synthetic compounds with a wide array of pharmacological activities. nih.gov Thiazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govresearchgate.netfabad.org.tr The ability of the thiazole nucleus to act on various biological targets has made it a privileged structure in drug discovery and development. nih.govtandfonline.com Its applications extend beyond medicine into materials science, where thiazole-containing compounds are used in dyes and photographic sensitizers. nih.govtandfonline.com

Similarly, the aniline (B41778) scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in organic chemistry. rsc.org Aniline and its derivatives are crucial intermediates in the synthesis of a vast range of industrial and pharmaceutical products, including dyes, polymers, agrochemicals, and drugs like paracetamol and sulfonamides. rsc.orgresearchgate.netfrontiersin.org The amino group of aniline allows it to participate in hydrogen bonding, a key interaction in supramolecular chemistry and crucial for the binding of molecules to biological targets. researchgate.net The versatility of the aniline moiety allows for the introduction of a wide variety of functional groups, making it an invaluable scaffold for creating diverse chemical libraries for screening and optimization in drug discovery. rsc.org

The Unique Architectural Features of 3 1,2 Thiazol 3 Yl Aniline for Research Inquiry

The structure of 3-(1,2-thiazol-3-yl)aniline, which integrates a thiazole (B1198619) ring at the meta-position of an aniline (B41778) molecule, presents a unique three-dimensional arrangement and electronic profile that is of considerable interest to researchers. This specific linkage creates a biaryl-like system with distinct conformational possibilities, influencing how the molecule can interact with biological macromolecules. The presence of both the electron-rich aniline ring and the heterocyclic thiazole ring, with its sulfur and nitrogen atoms, provides multiple points for potential intermolecular interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This multi-functional chemical entity holds potential for diverse applications.

Overview of Key Research Domains Explored for 3 1,2 Thiazol 3 Yl Aniline and Its Derivatives

Derivatives of 3-(1,2-thiazol-3-yl)aniline have been investigated across several key research areas, primarily driven by the established biological activities of the thiazole (B1198619) and aniline (B41778) motifs. nih.govresearchgate.net Research has focused on synthesizing and evaluating new derivatives for their potential therapeutic applications.

Antimicrobial and Antifungal Activity: Thiazole derivatives are well-known for their antimicrobial and antifungal properties. mdpi.comijrpc.com Research into derivatives of this compound has explored their potential to inhibit the growth of various bacterial and fungal strains. For instance, certain synthesized thiazole derivatives have shown significant antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin. mdpi.com

Anticancer Activity: The thiazole scaffold is present in a number of anticancer agents. researchgate.nettandfonline.com Consequently, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comontosight.ai Studies have shown that modifications to the aniline or thiazole rings can lead to compounds with potent antiproliferative activity. mdpi.com

Enzyme Inhibition: The structural features of this compound make it a candidate for the design of enzyme inhibitors. The thiazole ring, in particular, can interact with the active sites of various enzymes. researchgate.net

Materials Science: The chromophoric properties of both aniline and thiazole suggest potential applications for derivatives of this compound in the development of new dyes and electronic materials. nih.govtandfonline.com

The following table provides a summary of research findings for derivatives containing the thiazole-aniline scaffold:

| Compound/Derivative Class | Research Focus | Key Findings | Citation |

| N,N-disubstituted β-amino acids with thiazole and aromatic fragments | Antimicrobial and Plant Growth Promotion | Some compounds exhibited discrete antimicrobial activity. 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth. | mdpi.comnih.gov |

| 1,3-Benzothiazole derivatives | Antibacterial Activity | Several synthesized compounds showed good potential as antibacterial agents, with some being more active against gram-positive microorganisms. | ijrpc.com |

| 4-(Benzo[d]thiazol-2-yl)aniline (BTA) derivatives | Inhibition of Protein Aggregation | BTA was identified as a potent inhibitor of fibril formation. A derivative, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), was found to be effective in reducing oligomerization and inclusion formation related to neurodegenerative diseases. | acs.org |

| Thiazole-bearing heterocycles | Anticancer Activity | Chlorine-bearing analogues were found to be the most potent against several cancer cell lines. | mdpi.com |

| Thiazole derivatives with pyrazole (B372694) moiety | Anti-inflammatory Activity | Synthesized compounds showed promising anti-inflammatory activities. | researchgate.net |

Scope and Academic Relevance of the Research Outline

Retrosynthetic Analysis and Strategic Disconnections for Thiazolyl-Aniline Compounds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. citycollegekolkata.org For the target molecule, this compound, two primary retrosynthetic disconnections are considered, as illustrated below.

Scheme 1: Primary Retrosynthetic Disconnections of this compound

Disconnection A (C-N Bond Formation): This strategy involves the disconnection of the C-N bond between the thiazole ring and the aniline moiety. This approach suggests a cross-coupling reaction, such as a Buchwald-Hartwig amination, between a 3-halothiazole and 3-amino-phenylboronic acid or a related aniline derivative. This is often a highly effective method for constructing C-N bonds. acs.org

Disconnection B (Thiazole Ring Formation): This disconnection breaks apart the 1,2-thiazole ring itself. This leads to precursors that can undergo a cyclization reaction to form the thiazole core with the aniline moiety already in place. This approach relies on established methods of thiazole synthesis, such as the Hantzsch synthesis or other cyclocondensation strategies. encyclopedia.pubbohrium.com

Classical and Modern Approaches to Thiazole Ring Formation in Thiazolyl-Aniline Synthesis

The formation of the thiazole ring is a critical step in many synthetic routes towards this compound and its analogues. Both classical and modern methods are employed to construct this important heterocycle.

Hantzsch-Type Condensations and Variants for Thiazole Derivatives

The Hantzsch thiazole synthesis is a well-established and versatile method for the formation of thiazole rings. encyclopedia.pubnih.gov It typically involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of synthesizing this compound, a variation of the Hantzsch synthesis could be employed, potentially using a substituted thioamide derived from 3-aminobenzaldehyde.

Scheme 2: Proposed Hantzsch-Type Synthesis for a Thiazolyl-Aniline Precursor

While the classical Hantzsch synthesis is robust, modern variations have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These can include the use of microwave irradiation, solid-supported catalysts, and one-pot multi-component reactions. mdpi.comresearchgate.net

Table 1: Comparison of Classical and Modern Hantzsch Synthesis Conditions

| Parameter | Classical Hantzsch Synthesis | Modern Variants |

| Catalyst | Often none or a simple acid/base | Solid-supported acids, phase-transfer catalysts |

| Solvent | Alcohols, DMF | Water, PEG, or solvent-free conditions |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound |

Alternative Cyclization and Ring-Closing Strategies for Thiazoles

Beyond the Hantzsch synthesis, a variety of other cyclization strategies can be utilized to construct the 1,2-thiazole ring. These methods often offer alternative regioselectivity and functional group tolerance. One such approach is the (4+1)-heterocyclization, which involves the reaction of a four-atom component with a single-atom component to form the five-membered ring. thieme-connect.comthieme-connect.com For instance, a β-keto dithioester or a β-keto thioamide can react with an ammonia (B1221849) source to furnish the 1,2-thiazole core. thieme-connect.com

Another strategy involves the intramolecular cyclization of a precursor containing the S-C-C-C-N fragment. thieme-connect.com This can be achieved through oxidative cyclization of a substituted 3-aminopropenethione using reagents like iodine or hydrogen peroxide. thieme-connect.com

Regioselective Functionalization and Derivatization of the Aniline Moiety

The ability to selectively introduce functional groups onto the aniline ring is crucial for generating a library of this compound analogues with diverse properties. The regioselectivity of these reactions is governed by the electronic nature of the amino group and any other substituents present on the ring.

Methods for the regioselective functionalization of anilines include:

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. To achieve meta-substitution, the directing effect of the amino group must be overcome or modified. This can sometimes be achieved through the use of protecting groups or by employing specific catalytic systems.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to selectively deprotonate the ortho position, allowing for the introduction of a wide range of electrophiles.

Transition-Metal-Catalyzed C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. By choosing the appropriate catalyst and directing group, it is possible to achieve high regioselectivity for ortho, meta, or para functionalization.

Cross-Coupling Reactions for Constructing the Thiazolyl-Aniline Linkage

Cross-coupling reactions are a powerful tool for forming the key C-N bond between the thiazole and aniline moieties, as outlined in Disconnection A of the retrosynthetic analysis.

Palladium-Catalyzed C-N Bond Formation Methodologies

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and has been widely applied in the synthesis of arylamines. acs.orgnih.gov This palladium-catalyzed reaction can be used to couple a 3-halothiazole with an aniline derivative.

Scheme 3: Proposed Buchwald-Hartwig Amination for the Synthesis of this compound

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands have been developed to facilitate the coupling of challenging substrates.

Table 2: Common Ligands for Palladium-Catalyzed C-N Coupling

| Ligand | Structure | Key Features |

| tBuXPhos |  | Highly effective for coupling a wide range of aryl halides with amines, including sterically hindered substrates. organic-chemistry.org |

| RuPhos |  | Another versatile ligand known for its high activity in C-N coupling reactions. mit.edu |

| BrettPhos |  | Particularly useful for the coupling of primary amines. mit.edu |

| Xantphos |  | A bidentate ligand that can be effective for the arylation of 2-aminothiazoles. nih.gov |

The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The optimal conditions must be determined empirically for each specific substrate combination.

Other Metal-Catalyzed Coupling Approaches

While palladium and copper are common catalysts in the synthesis of 2-aminothiazoles, a variety of other metals have been effectively employed to construct thiazoles and related nitrogen-containing heterocycles, offering alternative reactivity and substrate scope. clockss.org These methods often proceed through mechanisms like C-H activation, annulation, or multicomponent reactions.

Iron (Fe) Catalysis: Iron catalysts, such as FeF₃, have been used in three-component reactions to synthesize complex heterocyclic systems under solvent-free conditions and sonication. mdpi.com For instance, the reaction of 1H-indazole-3-amines, aldehydes, and 1,3-diketones can yield functionalized quinazolines, a related nitrogen-containing scaffold. mdpi.com

Cobalt (Co) Catalysis: Cobalt-catalyzed reactions, particularly those involving isocyanide insertion, have been developed for the synthesis of quinazoline (B50416) derivatives. mdpi.com These ligand-free approaches can proceed under mild conditions and demonstrate good functional group tolerance, proving effective for creating complex amine-containing heterocycles. mdpi.com

Rhodium (Rh) Catalysis: Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for synthesizing axially chiral N-aryl heterocycles. nih.gov This method uses the nitrogen atom of a directing group to guide an oxidative annulation with alkynes, proceeding with high enantioselectivity under mild conditions. nih.gov

These alternative metal-catalyzed strategies expand the toolbox for chemists, enabling the synthesis of diverse thiazolyl-aniline analogues that may be inaccessible through more traditional coupling reactions.

Green Chemistry Principles and Sustainable Synthesis Approaches for Aminothiazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminothiazoles to address the drawbacks of conventional methods, which often involve toxic solvents, harsh conditions, and tedious workups. clockss.orgorganic-chemistry.org Key sustainable approaches include microwave-assisted synthesis, solvent-free reactions, and one-pot procedures.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for synthesizing 2-aminothiazole (B372263) derivatives. asianpubs.orgasianpubs.orgresearchgate.net This method often leads to significantly shorter reaction times and higher yields compared to conventional heating. clockss.orgasianpubs.org For example, a one-pot synthesis of N-substituted 2-aminothiazoles from 2-amino-4-arylthiazoles and aryl aldehydes showed improved yields (40–94%) with microwave assistance compared to conventional heating (42–83%). clockss.org

Solvent-Free Approaches: Performing reactions without a solvent minimizes waste and avoids the use of toxic or environmentally harmful substances. organic-chemistry.org A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can proceed to completion in seconds under solvent-free conditions by simply heating the reactants to their melting point. organic-chemistry.org This eco-friendly protocol offers moderate to excellent yields (42–93%) and allows for the recovery of excess reagents, enhancing efficiency. organic-chemistry.org

One-Pot Multicomponent Reactions: One-pot syntheses that combine multiple reaction steps into a single procedure are highly efficient and atom-economical. clockss.orgresearchgate.net These methods reduce the need for intermediate purification steps, saving time, solvents, and energy. The development of one-pot strategies for aminothiazole synthesis is a key area of research aimed at creating more sustainable and efficient chemical processes. clockss.orgasianpubs.org

The following table compares different synthetic approaches for aminothiazoles, highlighting the advantages of greener methodologies.

| Method | Conditions | Advantages | Disadvantages | Yields | Reference |

| Conventional Heating | Reflux for 8-10 hours in a solvent like ethanol. | Well-established and straightforward. | Long reaction times, high energy consumption, use of solvents. | Moderate to Good (42-83%) | clockss.orgasianpubs.org |

| Microwave-Assisted | Irradiation at 170W for 5-15 minutes. | Shorter reaction times, higher yields, increased efficiency. | Requires specialized microwave equipment. | Good to Excellent (40-94%) | clockss.orgasianpubs.orgresearchgate.net |

| Solvent-Free Hantzsch | Heating reactants to melting point for a few seconds. | Rapid, eco-friendly, no catalyst needed, minimal waste. | Limited to reactants that melt at reasonable temperatures. | Moderate to Excellent (42-93%) | organic-chemistry.org |

Asymmetric Synthesis Considerations for Chiral Thiazolyl-Aniline Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. For thiazolyl-aniline derivatives, chirality can arise from a stereocenter on an alkyl substituent or from axial chirality (atropisomerism) due to restricted rotation around the C-N bond connecting the aniline and thiazole rings.

Synthesis of Axially Chiral Anilides: The construction of C-N atropisomers presents a significant synthetic challenge. Catalytic asymmetric synthesis provides an elegant solution. For example, rhodium(III)-catalyzed C-H activation has been used for the oxidative annulation of anilines with alkynes to produce axially chiral N-isoquinolyl indole (B1671886) derivatives with high enantioselectivity. nih.gov Another approach involves the use of chiral phosphoric acids as catalysts in Paal-Knorr reactions between 1,4-diketones and anilines to generate axially chiral N-arylpyrroles. nih.gov

Synthesis of Derivatives with Chiral Centers: For derivatives with stereocenters, asymmetric synthesis often employs chiral catalysts or auxiliaries.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalytic alkylation has been successfully used to synthesize α-quaternary chiral lactams, another class of nitrogen-containing heterocycles, in very high optical yields (98% ee). nih.gov

Chiral Metal Complexes: Chiral Ni(II) complexes have been utilized as templates for the asymmetric synthesis of fluorinated amino acids, achieving excellent diastereomeric purity (>99% de). beilstein-journals.org

Organocatalysis: Chiral imidodiphosphoric acids have been shown to catalyze multicomponent Biginelli reactions to produce chiral polycyclic 3,4-dihydropyrimidin-2-(1H)-one thioacetals with up to 99% ee. rsc.org

These advanced asymmetric methods are crucial for accessing enantiomerically pure thiazolyl-aniline derivatives for evaluation as potential therapeutic agents.

Scalability and Process Chemistry Research for Thiazolyl-Aniline Syntheses

Translating a synthetic route from a laboratory scale to an industrial process requires careful consideration of scalability, safety, cost-effectiveness, and sustainability. Process chemistry research focuses on developing robust and reproducible synthetic methods suitable for large-scale production.

Key Considerations for Scalability:

Reaction Conditions: The conditions must be practical for large reactors. This often means avoiding cryogenic temperatures, high pressures, or the use of highly energetic or toxic reagents.

Process Safety: A thorough understanding of the reaction's thermal profile is essential. Process safety data, including the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR), must be determined to prevent thermal runaway on a large scale. acs.org For example, the heat of reaction for the hydrogenation of various nitroanilines has been measured to be between -555 and -611 kJ/mol. acs.org

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. Direct precipitation or crystallization is preferred over chromatographic purification, which is often impractical and costly at an industrial scale. acs.org

Sustainability: The process should be designed to minimize waste and allow for the recycling of solvents and catalysts, aligning with green chemistry principles. acs.org

Enabling Technologies:

Continuous Flow Reactors: The use of continuous flow reactors can significantly improve the scalability and safety of a process. They offer superior heat and mass transfer, allow for precise control over reaction parameters, and can handle highly reactive intermediates safely.

Biocatalysis: Enzymatic processes are increasingly used in scalable syntheses. For instance, a biocatalytic transamination was developed for the kilogram-scale synthesis of a chiral amine, featuring direct product isolation by salt precipitation. acs.org

Developing a practical and scalable strategy, often starting from commercially available materials, is essential for the industrial production of thiazolyl-aniline derivatives. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome largely dictated by the directing effects of the amino and thiazolyl substituents.

Electrophilic Aromatic Substitution (EAS): The amino group (-NH2) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. lkouniv.ac.in This is due to its ability to donate electron density to the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. lkouniv.ac.in Consequently, electrophiles are expected to preferentially attack the positions ortho and para to the amino group (positions 2, 4, and 6). However, the thiazole ring at the 3-position exerts a deactivating, meta-directing influence due to its electron-withdrawing nature. lkouniv.ac.in This creates a complex interplay of directing effects. Common EAS reactions include:

Nitration and Sulfonation: These reactions introduce nitro (NO2) and sulfonic acid (SO3H) groups, respectively, onto the aromatic ring using strong acids. lumenlearning.com

Halogenation: The introduction of halogen atoms like bromine or chlorine can be achieved using the elemental halogen in the presence of a Lewis acid catalyst. lumenlearning.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. However, the presence of the deactivating thiazole group and potential side reactions with the amine can make these transformations challenging. lkouniv.ac.in

The regioselectivity of these reactions is a delicate balance between the powerful ortho-, para-directing amino group and the meta-directing thiazole substituent.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, nucleophilic aromatic substitution is favored by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the aniline ring itself is electron-rich, the presence of the electron-withdrawing thiazole substituent can facilitate SNAr reactions, particularly if additional activating groups are present or under forcing conditions. masterorganicchemistry.compressbooks.pub The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Another potential pathway, especially under harsh conditions with strong bases, is the elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com

Table 1: Regiochemical Outcomes in Aromatic Substitution Reactions

| Reaction Type | Directing Group | Predicted Position of Substitution | Governing Principle |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -NH₂ (Amino) | Ortho, Para (Positions 2, 4, 6) | Electron-donating, activating |

| Electrophilic Aromatic Substitution | -Thiazolyl | Meta (Position 5) | Electron-withdrawing, deactivating |

| Nucleophilic Aromatic Substitution | -Thiazolyl | Ortho, Para to activating groups | Stabilization of Meisenheimer complex |

Reactivity of the Thiazole Moiety: Ring-Opening and Ring-Closing Mechanisms

The 1,2-thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, contributing to its unique reactivity. wikipedia.org The ring can undergo both ring-opening and ring-closing reactions, often driven by the desire to form more stable products.

Ring-Opening Reactions: The cleavage of the thiazole ring can be initiated under various conditions. Reductive cleavage, for instance, using sodium in liquid ammonia, can lead to the opening of the ring to form substituted propenethiolates. researchgate.net The specific products formed depend on the nature of the substituents on the thiazole ring. researchgate.net Oxidative ring-opening of benzothiazole (B30560) derivatives has also been reported, proceeding via a thiazole ring opening followed by thiol oxidation. researchgate.net

Ring-Closing Mechanisms (Annulation): this compound can serve as a building block for the synthesis of fused heterocyclic systems. The amino group on the aniline ring can participate in cyclization reactions with suitable reagents to form new rings fused to the aniline moiety. For example, reactions involving both the nitrogen of the amino group and the nitrogen of the thiazole ring can lead to the formation of thiazolo-pyrimidinones and -imidazoles. researchgate.net

Oxidation and Reduction Chemistry of the Thiazolyl-Aniline Core

The this compound molecule possesses several sites that are susceptible to oxidation and reduction.

Oxidation:

The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

The aniline moiety can also be oxidized, though this can sometimes lead to complex mixtures of products or polymerization.

Reduction:

The thiazole ring can be reduced, for example, using reducing agents like lithium aluminum hydride or sodium borohydride. This can potentially lead to the formation of thiazolidine (B150603) derivatives.

If the aniline ring is modified to contain a nitro group through electrophilic nitration, the nitro group can be readily reduced to an amino group, providing a route to diamino-substituted derivatives.

Metal-Catalyzed Reactions Involving this compound as Ligand or Substrate

The nitrogen and sulfur atoms in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination with transition metals. researchgate.net This coordination can facilitate a variety of metal-catalyzed reactions.

As a ligand , the thiazolyl-aniline core can influence the catalytic activity and selectivity of a metal center in reactions such as cross-coupling, C-H activation, and hydroamination. acs.orgacs.org The electronic properties of the ligand, which can be tuned by modifying the substituents on either the thiazole or aniline rings, are crucial in determining the outcome of these catalytic transformations. acs.org

As a substrate , the C-H bonds on the aniline ring can be targeted for functionalization through metal-catalyzed C-H activation. acs.org This allows for the direct introduction of new functional groups at specific positions, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. acs.org For example, palladium-catalyzed reactions can be used for the olefination of aniline derivatives. acs.org Similarly, the amino group can participate in metal-catalyzed cross-coupling reactions to form new C-N bonds. acs.org

Table 2: Examples of Metal-Catalyzed Reactions

| Reaction Type | Role of this compound | Metal Catalyst (Example) | Potential Transformation |

|---|---|---|---|

| Cross-Coupling | Ligand or Substrate | Palladium, Copper | Formation of C-C or C-N bonds |

| C-H Activation/Functionalization | Substrate | Rhodium, Palladium, Cobalt | Direct introduction of new functional groups on the aniline ring |

| Hydroamination | Ligand | Titanium, Zirconium | Addition of N-H bond across a C-C multiple bond |

Insights into Reaction Pathways and Intermediate Species through Advanced Spectroscopic and Computational Analysis

Understanding the intricate mechanisms of the reactions involving this compound requires the use of advanced analytical techniques.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are invaluable for characterizing the structures of starting materials, intermediates, and final products. scispace.comacs.org Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. acs.org For more detailed mechanistic studies, techniques like in-situ NMR can be employed to observe the formation and consumption of transient intermediates during a reaction.

Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. rsc.org These computational methods can be used to:

Calculate the energies of reactants, transition states, and products to determine the most likely reaction pathway.

Visualize the structures of transient intermediates and transition states.

Predict the regioselectivity and stereoselectivity of reactions.

Understand the electronic properties of the molecule and how they influence its reactivity.

For instance, computational studies can help rationalize the observed regiochemical outcomes in electrophilic aromatic substitution by comparing the stabilities of the different possible arenium ion intermediates. researchgate.net

Derivatization Reactions at the Amine Nitrogen and Thiazole Ring Positions

The presence of reactive sites on both the amine nitrogen and the thiazole ring allows for extensive derivatization of this compound, leading to a wide array of new compounds with potentially altered chemical and biological properties. acs.orgresearchgate.net

Derivatization at the Amine Nitrogen: The primary amino group is a versatile functional handle for a variety of transformations:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides.

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, via Sandmeyer-type reactions. masterorganicchemistry.com

Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines (Schiff bases).

Derivatization at the Thiazole Ring: The thiazole ring also offers positions for further functionalization. researchgate.net

Electrophilic Substitution: While the thiazole ring is generally electron-deficient, electrophilic substitution can occur, particularly at the C5 position, especially if the ring is activated by electron-donating substituents. researchgate.net

Lithiation and Subsequent Quenching: Deprotonation of the thiazole ring with a strong base, such as an organolithium reagent, can generate a lithiated intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce new substituents onto the ring. wikipedia.org

These derivatization strategies are fundamental in the fields of medicinal chemistry and materials science, where the systematic modification of a lead compound is often employed to optimize its properties. researchgate.net

Rational Design Principles for Modifying the this compound Scaffold

The rational design of analogs based on the this compound scaffold involves strategic modifications to its core components to enhance desired properties such as target affinity, selectivity, and pharmacokinetic profiles. Design principles often focus on three primary regions of the molecule: the aniline ring, the thiazole ring, and the linkage between them.

Key design strategies include:

Aniline Ring Substitution : The aniline ring is frequently targeted for substitution to modulate lipophilicity, electronic properties, and steric bulk. Introducing substituents at the ortho-, meta-, and para-positions relative to the amino group can influence hydrogen bonding capabilities and interactions with target proteins. For instance, adding small, lipophilic groups like halogens (-F, -Cl) can enhance binding affinity towards certain targets. mdpi.com

Thiazole Ring Functionalization : The thiazole ring is a key pharmacophore in many biologically active compounds. acs.org Modifications can be made by introducing substituents at available positions on the ring. These changes can alter the electronic nature of the ring system and provide additional interaction points. The nitrogen and sulfur heteroatoms within the thiazole ring are crucial for establishing hydrogen bonds and other non-covalent interactions. nih.gov

Linker Modification : While the parent scaffold has a direct bond, derivatives may incorporate linkers between the two ring systems. Varying the length, rigidity, and chemical nature of a linker can alter the molecule's conformational flexibility and the spatial orientation of the two rings, which is critical for optimal binding to a biological target. mdpi.com

Hybrid Molecule Design : A common strategy involves combining the thiazolyl-aniline scaffold with other known pharmacophores. For example, linking the scaffold to a 1,2,3-triazole system can generate hybrid molecules with potentially new or enhanced biological activities. mdpi.com This approach aims to create multi-functional entities that can interact with multiple targets or different sites on a single target. rsc.org

The overarching goal of these principles is to systematically explore the chemical space around the core scaffold, leading to the identification of derivatives with improved potency and drug-like properties. rsc.org

Exploration of Substituent Effects on Chemical Reactivity and Molecular Interactions

Substituents added to the this compound scaffold exert profound effects on its chemical reactivity and molecular interaction potential through a combination of inductive and resonance effects. libretexts.org These electronic influences can either donate or withdraw electron density from the aromatic systems, thereby modulating the molecule's nucleophilicity, pKa, and ability to form non-covalent bonds. libretexts.orglumenlearning.com

Inductive Effects : Most non-carbon substituents, such as halogens, oxygen, and nitrogen, are more electronegative than carbon and exert an electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution. libretexts.org Conversely, alkyl groups are weakly electron-donating, activating the ring.

Resonance Effects : Substituents with lone pairs of electrons, such as amino (-NH2) and hydroxyl (-OH) groups, can donate electron density to the aromatic ring via resonance, which is a powerful activating effect. libretexts.org Conversely, groups containing multiple bonds, like nitro (-NO2) and carbonyl (-COR), withdraw electron density through resonance, deactivating the ring. lumenlearning.com

On the aniline portion of the scaffold, the amino group itself is a strong activating group, directing electrophilic attack to the ortho and para positions. The reactivity of the aniline ring is highly sensitive to the electronic nature of substituents. Electron-withdrawing groups decrease the basicity (pKa) of the anilino nitrogen, while electron-donating groups increase it. afit.edujournaleras.com This modulation is critical for interactions where the amino group acts as a hydrogen bond donor or acceptor.

On the thiazole ring, the effects are more complex due to the presence of two different heteroatoms. The thiazole ring is generally considered electron-deficient and can influence the properties of the attached aniline ring. Substitutions on the thiazole ring can fine-tune its electronic character and steric profile, impacting how it fits into a binding pocket. nih.gov

| Substituent Group | Typical Position | Primary Electronic Effect | Impact on Aniline Ring Reactivity | Potential Influence on Molecular Interactions |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Aniline Ring | Resonance Donating, Inductive Withdrawing | Activating | Can act as H-bond acceptor; increases polarity. |

| -Cl, -F (Halogens) | Aniline or Thiazole Ring | Inductive Withdrawing, Weak Resonance Donating | Deactivating | Can form halogen bonds; increases lipophilicity. mdpi.com |

| -NO₂ (Nitro) | Aniline Ring | Strong Inductive & Resonance Withdrawing | Strongly Deactivating | Strong H-bond acceptor; significantly alters electronic distribution. lumenlearning.com |

| -CH₃ (Methyl) | Aniline or Thiazole Ring | Inductive Donating | Activating | Increases lipophilicity; can form van der Waals interactions. |

| -CN (Cyano) | Aniline Ring | Strong Inductive & Resonance Withdrawing | Strongly Deactivating | Potent H-bond acceptor; linear geometry can probe narrow channels. |

Computational Approaches to SAR/SPR: QSAR, Pharmacophore Modeling, and Molecular Descriptors

Computational methods are indispensable tools for elucidating SAR and SPR, enabling the prediction of biological activity and properties for novel derivatives of the this compound scaffold. These approaches save significant time and resources compared to traditional synthesis and screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com For thiazole-aniline derivatives, a 2D-QSAR model might correlate physicochemical descriptors (e.g., logP, molecular weight) with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to map out favorable and unfavorable steric and electrostatic fields. nih.gov These models can predict the activity of unsynthesized analogs and guide the design of more potent compounds. nih.gov A typical QSAR study involves developing a model using a "training set" of compounds with known activities and then validating it with a "test set". acs.org

Pharmacophore Modeling : A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. pharmacophorejournal.com For the this compound scaffold, a pharmacophore model could be generated from a set of active analogs. ugm.ac.id This model highlights key interaction points, such as the thiazole's hydrogen-bonding capacity or the aniline's aromatic features. The resulting pharmacophore can then be used as a 3D query to screen large chemical databases for new, structurally diverse molecules that fit the model and are likely to be active. pharmacophorejournal.comrsc.org

Molecular Descriptors : Both QSAR and pharmacophore models rely on molecular descriptors, which are numerical values that characterize the physical, chemical, or geometric properties of a molecule. For thiazolyl-aniline derivatives, relevant descriptors might include:

Topological descriptors : Quantify molecular size and branching.

Electronic descriptors : Describe the distribution of electrons (e.g., dipole moment, atomic charges, electronegativity). nih.gov

Quantum chemical descriptors : Calculated values like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

3D descriptors : Define the molecule's shape and surface area.

| Step | Technique | Description | Application to Thiazolyl-Aniline |

|---|---|---|---|

| 1. Data Collection | Literature/Experimental | Gather a set of thiazolyl-aniline analogs with measured biological activity (e.g., IC₅₀ values). acs.org | Forms the basis for model building. |

| 2. Structure Preparation | Molecular Modeling Software | Draw 2D structures and generate low-energy 3D conformations for each analog. | Ensures accurate representation of molecular geometry. |

| 3. Descriptor Calculation | Specialized Software | Calculate a wide range of molecular descriptors (electronic, steric, hydrophobic) for each analog. nih.gov | Provides the variables for the QSAR equation. |

| 4. Model Generation | QSAR/Pharmacophore Software | Develop a statistical model (e.g., using regression) that correlates descriptors with activity, or generate a 3D pharmacophore model from active compounds. nih.govpharmacophorejournal.com | Creates a predictive tool. |

| 5. Model Validation | Statistical Methods | Validate the model's predictive power using internal (e.g., cross-validation) and external (test set) validation techniques. nih.gov | Confirms the reliability and robustness of the model. |

| 6. Virtual Screening/Design | Docking/Pharmacophore Screening | Use the validated model to predict the activity of new, designed derivatives or to screen databases for novel hits. ugm.ac.id | Identifies promising new candidates for synthesis. |

Conformational Analysis and its Impact on Molecular Recognition

Factors influencing the preferred conformation include:

Steric Hindrance : Bulky substituents placed at positions adjacent to the inter-ring bond can restrict rotation, favoring certain conformations over others to minimize steric clash.

Intramolecular Hydrogen Bonding : The introduction of suitable functional groups can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific, more rigid conformation. This pre-organization can be entropically favorable for binding to a target. acs.org

Crystal Packing Forces vs. Bioactive Conformation : While X-ray crystallography provides precise information about a molecule's conformation in the solid state, this may not be the same as the "bioactive conformation" it adopts when bound to a protein. acs.org Computational methods and techniques like Lanthanide-Induced Shift (LIS) NMR spectroscopy can help explore the range of conformations accessible in solution. rsc.org

Understanding the conformational landscape of a thiazolyl-aniline derivative allows medicinal chemists to design molecules that are pre-disposed to adopt the bioactive conformation, potentially leading to higher binding affinity and potency.

Scaffold Hopping and Bioisosteric Replacements Strategies Based on Thiazolyl-Aniline

Scaffold hopping is a powerful medicinal chemistry strategy used to discover structurally novel compounds by modifying or replacing the central core of a known active molecule. nih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while altering the scaffold to improve properties like potency, selectivity, pharmacokinetics, or to create a novel and patentable chemical entity. uniroma1.it

For the this compound scaffold, hopping strategies can involve replacing either the thiazole or the aniline ring, or both, with other chemical moieties. This is often achieved through bioisosteric replacement, where one functional group is substituted with another that has similar physical or chemical properties, such that it produces broadly similar biological effects.

Replacing the Thiazole Ring : The thiazole ring can be replaced with other five- or six-membered heterocycles to probe the importance of its specific geometry and heteroatom placement. A recent study demonstrated that replacing a thiazole with a 1,2,4-triazole (B32235) in a series of kinase inhibitors maintained or improved activity, whereas replacements with oxadiazole, thiadiazole, or pyridine (B92270) were detrimental. acs.orgnih.gov This highlights that while the concept is powerful, the choice of replacement is critical.

Replacing the Aniline Ring : The aniline ring can be substituted with other aromatic or heteroaromatic systems. For example, replacing a phenyl ring with a pyridyl ring is a common strategy to increase polarity and potentially improve solubility or reduce metabolic liabilities. rsc.org

Bioisosteres for Key Functional Groups : Beyond the rings themselves, specific functional groups within derivatives can be replaced. For example, amide linkers, which are often susceptible to metabolic cleavage, can be replaced by more stable bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles. nih.gov

| Original Scaffold/Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Thiazole Ring | 1,2,4-Triazole | Similar size and hydrogen bonding pattern; can improve metabolic stability. | nih.gov |

| Thiazole Ring | Oxadiazole | Alters electronic properties and hydrogen bonding potential. | nih.gov |

| Thiazole Ring | Pyrazole (B372694) | Different arrangement of nitrogen atoms, potentially leading to new interactions. | acs.org |

| Aniline (Phenyl) Ring | Pyridine Ring | Increases polarity and solubility; introduces a hydrogen bond acceptor. | rsc.org |

| Aniline (Phenyl) Ring | Thiophene Ring | Maintains aromaticity with different electronic and steric properties. | |

| Amide Linker (in derivatives) | 1,2,3-Triazole | Metabolically stable amide surrogate; maintains similar geometry. | nih.gov |

Target-Specific Design Principles for this compound Analogs in Research

The design of this compound analogs is often guided by the specific biological target under investigation. The thiazole moiety is a privileged structure found in numerous compounds targeting a wide array of proteins, and its combination with an aniline provides a versatile platform for optimization. mdpi.commdpi.com

Kinase Inhibitors : Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. For a thiazolyl-aniline scaffold, the design would focus on orienting the thiazole nitrogen or the aniline amino group to interact with this hinge. Substituents on the aniline ring would be designed to extend into other pockets of the active site to enhance potency and selectivity. For example, in designing EGFR kinase inhibitors, small lipophilic substituents like -F and -Cl on the aniline moiety were found to enhance affinity. mdpi.com

Enzyme Inhibitors : When targeting enzymes like α-glucosidase or protein tyrosine phosphatases (PTPs), the scaffold is modified to mimic the substrate or to interact with key catalytic residues. For PTP inhibitors, derivatives of thiazolidin-4-one (a related thiazole structure) were designed to fit into the enzyme's binding site. nih.gov The design of thiazolyl anthranilic diamide (B1670390) derivatives as insecticidal candidates targeting ryanodine (B192298) receptors showcases how the thiazole moiety can be incorporated into a larger scaffold to achieve potent activity against a specific target. researchgate.net

Antimicrobial Agents : In the design of antibacterial or antifungal agents, modifications aim to disrupt essential microbial processes. For instance, in developing antitubercular agents, a pharmacophore model for benzothiazole derivatives suggested that the presence of aromatic and hydrogen bond donor features was essential for activity. rsc.org Similar principles can be applied to the this compound scaffold, where modifications would be made to optimize interactions with bacterial or fungal enzymes.

The specific design is an iterative process involving cycles of design, synthesis, and biological testing, often aided by computational docking studies to visualize how the designed analogs bind to the target protein. semanticscholar.org

Exploration of Biological Activities and Molecular Interaction Mechanisms of 3 1,2 Thiazol 3 Yl Aniline Derivatives

Identification of Putative Biological Targets and Pathways

The 3-(1,2-thiazol-3-yl)aniline scaffold and its analogs have been identified as interacting with a diverse array of biological targets, implicating them in numerous cellular pathways. The versatility of the thiazole (B1198619) ring allows for the development of compounds with activities ranging from anticancer to antimicrobial and anti-inflammatory effects. mdpi.com

Key biological targets identified for thiazole derivatives include:

Protein Kinases: Derivatives have been developed as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2), which are crucial in angiogenesis. nih.gov Other kinases, such as c-Met, have also been targeted with thiazole carboxamide-based derivatives for cancer treatment. nih.gov

Enzymes: Thiazole-containing compounds have shown inhibitory activity against various enzymes. These include acetylcholinesterase (AChE), human carbonic anhydrase (hCA) I and II isoforms, and the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, which is involved in tumor glycolysis. nih.govnih.gov Some analogs also target the helminth-specific mitochondrial enzyme, disrupting the tricarboxylic acid (TCA) cycle and adenosine (B11128) triphosphate (ATP) production. mdpi.com Additionally, pantothenate synthetase in Mycobacterium tuberculosis has been identified as a potential target. semanticscholar.org

Ion Channels: Substituted benzothiazole (B30560) analogs act as potent blockers of the Kv1.3 potassium ion channel. nih.gov Furthermore, N-(thiazol-2-yl)-benzamide derivatives have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org

Structural Proteins: Tubulin is a significant target, with certain thiazole conjugates inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, highlighting a key anticancer mechanism. nih.govjohnshopkins.edu

Apoptosis Regulators: The Bcl-2 protein, a key regulator of apoptosis, has been identified as a target for some thiazole molecules. mdpi.com

| Biological Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR-1, VEGFR-2, c-Met | Oncology |

| Enzymes | AChE, hCA I/II, hLDHA, Pantothenate Synthetase | Neurology, Oncology, Infectious Disease |

| Ion Channels | Kv1.3 Channel, Zinc-Activated Channel (ZAC) | Immunology, Neurology |

| Structural Proteins | Tubulin | Oncology |

| Apoptosis Regulators | Bcl-2 | Oncology |

Molecular Recognition and Binding Modes to Enzymes or Receptors

Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental for structure-based drug design. Docking studies and crystallographic data have elucidated the specific binding modes for several of these compounds.

Enzyme Active Sites: For β-secretase, inhibitors containing a thiazole moiety have been designed to form hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the active site. researchgate.net Similarly, thiazole derivatives targeting human lactate dehydrogenase A (hLDHA) are designed with a carboxylate group to mimic the substrate and interact with key residues. nih.gov

Tubulin Binding: Certain benzo[d]imidazo[2,1-b]thiazole conjugates linked to a 1,2,3-triazole moiety have been shown through molecular docking to occupy the colchicine (B1669291) binding site on tubulin. nih.govjohnshopkins.edu This interaction prevents the polymerization of tubulin into microtubules, leading to mitotic arrest.

Allosteric Sites: N-(thiazol-2-yl)-benzamide analogs function as negative allosteric modulators of the Zinc-Activated Channel (ZAC). semanticscholar.org These compounds are thought to bind to the transmembrane and/or intracellular domains of the receptor, rather than the orthosteric site where the endogenous ligand binds. semanticscholar.org This allosteric binding remotely alters the receptor's conformation, leading to inhibition. semanticscholar.orgnih.gov Similarly, related benzothiadiazine dioxides have been identified as positive allosteric modulators of AMPA receptors, binding to a site at the interface of the ligand-binding domains. researchgate.net

Hydrophobic and Hydrogen Bonding: The interaction of a thiazole derivative with the Bcl-2 protein is characterized primarily by hydrophobic contacts, supplemented by a few hydrogen-bonding interactions. mdpi.com The aniline (B41778) portion of the scaffold can serve as a hydrogen bond donor, while the thiazole ring can participate in various non-covalent interactions.

Mechanistic Insights into Cellular Processes Modulated by Thiazolyl-Aniline Analogs (at a molecular level)

The engagement of this compound derivatives with their molecular targets triggers a cascade of downstream cellular events. Research has provided mechanistic insights into how these compounds modulate complex cellular processes.

Induction of Apoptosis: A primary mechanism for the anticancer activity of many thiazole derivatives is the induction of programmed cell death, or apoptosis. For instance, a novel thiazole derivative was shown to induce apoptosis in human glioma cells by activating PARP1 and caspase 3 cleavage. researchgate.net This process was also associated with an increase in the levels of pro-apoptotic proteins like Bax and Bim and a decrease in the survival-promoting kinase phospho-ERK1/2. researchgate.net The apoptotic cascade can also be initiated through the disruption of mitochondrial membrane potential. nih.gov

Cell Cycle Arrest: By inhibiting tubulin polymerization, thiazole-based compounds can arrest the cell cycle in the G2/M phase. nih.gov Flow cytometry analysis has confirmed an increase in the population of cells in this phase following treatment. This arrest is further substantiated by the observed elevation of cyclin B1 protein levels, a key regulator of the G2/M transition. nih.gov

Modulation of Inflammatory Pathways: In the context of inflammation, pyrazolyl thiazolone derivatives have been shown to suppress the differentiation of monocytes into macrophages, a key event in the inflammatory response. nih.gov They also inhibit the production of inflammatory cytokines by activated macrophages and can induce macrophage apoptosis, providing a multi-faceted anti-inflammatory effect at the cellular level. nih.gov

Generation of Reactive Oxygen Species (ROS): The cytotoxicity of some thiazole derivatives is linked to an increase in the production of reactive oxygen species, such as hydrogen peroxide. researchgate.net This oxidative stress can lead to cellular damage, including the formation of DNA single-strand breaks, further contributing to cell death. researchgate.net

Inhibition Kinetics and Allosteric Modulation Studies of Target Proteins (in vitro)

In vitro studies are crucial for quantifying the potency and elucidating the mechanism of inhibition of target proteins by thiazolyl-aniline analogs. These studies often involve enzyme kinetics and electrophysiological assays.

Enzyme Inhibition: Thiazole derivatives have demonstrated potent inhibition of various enzymes, with their activity often quantified by the half-maximal inhibitory concentration (IC50). For example, certain pyrazolyl thiazolones exhibit COX-2 inhibitory activities with IC50 values in the nanomolar range (0.09–0.14 µM), comparable to the drug celecoxib. nih.gov Similarly, 1H-1,2,4-triazol-3-yl-anilines have been identified as potent ATP-competitive inhibitors of VEGFR-1 and VEGFR-2. nih.gov

Allosteric Modulation: A significant finding is the activity of thiazole derivatives as allosteric modulators. nih.gov N-(thiazol-2-yl)-benzamide analogs were identified as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC). semanticscholar.org Kinetic studies showed their antagonism to be largely non-competitive, a hallmark of allosteric inhibition. The slow onset of the channel block also suggested a state-dependent mechanism, where the inhibitor may bind preferentially to a specific conformational state of the receptor. semanticscholar.org Conversely, related structures have been developed as positive allosteric modulators (PAMs) for receptors like the AMPA receptor. researchgate.net

Design and Synthesis of Molecular Probes for Target Engagement Studies

To validate that a bioactive molecule interacts with its intended target in a complex biological system, molecular probes are essential tools. These probes are typically derived from the bioactive compound by incorporating a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for affinity purification, or a photoactivatable group for covalent cross-linking.

A modern approach for the rapid development of such probes involves the stochastic modification of the parent small molecule. researchgate.net In this method, the this compound scaffold could be randomly modified with a linker containing a photoactivatable phenyldiazirine group. This mixture of isomeric probes is then conjugated to a polymer backbone containing biotin and a fluorophore. researchgate.net

The key advantages of this strategy include:

Retention of Activity: At least a portion of the stochastically generated probes is likely to retain binding affinity for the target protein. researchgate.net

Target Identification: The biotin tag allows for the isolation and subsequent identification of the target protein from cell lysates using techniques like mass spectrometry. researchgate.net

Target Visualization: The fluorophore enables the visualization of target engagement and localization within cells or tissues.

Probe Optimization: The mixture of probes can be separated, and the most active isomers can be identified. This provides structural information that guides the synthesis of an optimized, single-isomer probe with improved binding efficiency. researchgate.net

This approach accelerates the process of target validation and can provide crucial evidence for the mechanism of action of novel this compound derivatives. researchgate.netresearchgate.net

Role of this compound Scaffolds in Structure-Based Drug Design Initiatives

The this compound scaffold is a valuable building block in structure-based drug design due to its favorable chemical properties and synthetic tractability. Its rigid core provides a defined orientation for substituents to interact with target proteins, while the aniline and thiazole moieties offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold for Diverse Targets: The versatility of the thiazole scaffold is demonstrated by its use in developing inhibitors for a wide range of targets, including kinases, enzymes, and structural proteins. nih.govnih.govresearchgate.net The aniline component frequently serves as a key anchor or linker, positioning other functional groups within the binding site.

Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic SAR exploration. For instance, studies on thiazole derivatives have shown that the nature and position of substituents on the aniline ring and other parts of the molecule can dramatically influence biological activity. nih.gov This systematic modification is a cornerstone of lead optimization.

In Silico Design: The thiazole-aniline core is frequently used in computational and in silico design approaches. nih.gov Researchers design libraries of virtual compounds based on this scaffold, dock them into the active site of a target protein, and prioritize the synthesis of candidates with the most promising predicted binding energies and interactions. nih.gov

Fragment-Based Drug Discovery (FBDD): The relatively small size and desirable physicochemical properties of the core scaffold make it suitable for fragment-based drug discovery. Fragments containing the thiazole or aniline motif can be identified as binders to a target, and then grown or linked to generate more potent lead compounds. csmres.co.uk

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Research

In modern lead optimization, potency alone is not a sufficient measure of a compound's quality. Medicinal chemists increasingly rely on efficiency metrics to guide the development of drug candidates with a balanced profile of potency and physicochemical properties, thereby avoiding "molecular obesity." sciforschenonline.org Key metrics include Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). nih.gov

Ligand Efficiency (LE): LE measures the binding energy of a ligand per non-hydrogen atom. It normalizes potency for size, providing a way to compare molecules of different molecular weights. csmres.co.uk A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve binding affinity. A commonly accepted threshold for a promising lead compound is an LE value greater than 0.3. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). sciforschenonline.org It is a critical metric because high lipophilicity is often associated with poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net The goal is to increase potency without a concurrent increase in lipophilicity. An optimal LLE value is typically considered to be in the range of 5 to 7. csmres.co.uksciforschenonline.org

These metrics are invaluable during the optimization of hits derived from the this compound scaffold. By tracking LE and LLE, chemists can prioritize modifications that enhance potency through specific, high-quality interactions rather than non-specific hydrophobic interactions, ultimately leading to higher quality clinical candidates. nih.gov

| Metric | Formula | Description | Desirable Range |

|---|---|---|---|

| Ligand Efficiency (LE) | LE = -2.303 * RT * log(Ki) / N | Measures binding efficiency per non-hydrogen atom (N). Normalizes potency for molecular size. | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 (or pKi) - logP (or logD) | Relates potency to lipophilicity, guiding optimization towards potent and less greasy compounds. | 5 - 7 |

| Binding Efficiency Index (BEI) | BEI = pIC50 (or pKi) / MW (in kDa) | An alternative to LE, relating potency to molecular weight. | Varies by target |

Advanced Analytical and Spectroscopic Characterization Techniques in 3 1,2 Thiazol 3 Yl Aniline Research

High-Resolution Mass Spectrometry for Molecular Formula Determination and Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of newly synthesized thiazole (B1198619) derivatives, providing unequivocal determination of the elemental composition of the target molecule and its reaction products. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

In the context of 3-(1,2-Thiazol-3-yl)aniline research, HRMS is critical for confirming the successful synthesis of the target compound (C₉H₈N₂S). Techniques such as Electrospray Ionization (ESI) are commonly used. For instance, in studies of similar azo-thiazole derivatives, distinctive molecular ion peaks corresponding to [M-H]⁺ or [M+H]⁺ ions are observed, which align precisely with the calculated molecular weights. nih.govnih.gov For example, a study on novel thiazole-bearing amide moieties identified molecular ion peaks that were consistent with their expected molecular weights, confirming their successful synthesis. nih.gov This level of precision is crucial for differentiating between potential isomers or side-products that may have the same nominal mass but different elemental compositions. mdpi.com Furthermore, HRMS is instrumental in identifying metabolites and degradation products in complex matrices by analyzing their fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous assembly of the molecular framework.

¹H NMR spectra would show characteristic signals for the protons on both the aniline (B41778) and thiazole rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of the atoms. For example, the chemical shifts of the ring protons in thiazoles are typically observed between 7.27 and 8.77 ppm, which indicates a strong diamagnetic ring current associated with aromaticity. wikipedia.org In studies of related substituted thiazoles, specific singlet signals have been used to identify protons on the thiazole ring, and their precise chemical shift can help distinguish between isomers. mdpi.commdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton of the molecule. researchgate.netscielo.org.za Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive correlations between protons and carbons, confirming the substitution pattern and the linkage between the aniline and thiazole moieties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. This technique is the gold standard for absolute stereochemistry and for understanding intermolecular interactions in the crystal lattice.

For a related compound, 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate, X-ray diffraction analysis revealed that the benzene (B151609) and thiazole rings are nearly coplanar. researchgate.net The crystal structure was stabilized by numerous intermolecular interactions, including hydrogen bonds and π–π stacking, which resulted in a three-dimensional framework. researchgate.net Similar analyses for this compound would provide invaluable insights into its solid-state conformation and packing, which can influence its physical properties.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Thiazolyl-Aniline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₄OS·H₂O |

| Formula Weight | 252.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.051 (5) |

| b (Å) | 11.526 (5) |

| c (Å) | 10.893 (6) |

| β (°) | 90.345 (16) |

| Volume (ų) | 1136.5 (10) |

| Z | 4 |

Data adapted from a study on 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate for illustrative purposes. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe intermolecular interactions. These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups. arxiv.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3200–3600 cm⁻¹), C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the thiazole and aniline rings (around 1500-1630 cm⁻¹), and the C-S stretching of the thiazole ring (around 845–862 cm⁻¹). nih.govrasayanjournal.co.in The absence or presence of certain bands can confirm reaction outcomes, such as the disappearance of a carbonyl (C=O) band in a precursor. mdpi.com Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information and is useful for studying the π-conjugated system of the molecule. researchgate.netcsic.es

Table 2: Typical IR Absorption Frequencies for Functional Groups in Thiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3150 |

| C=N (Thiazole) | Stretching | 1612 - 1617 |

| C=C (Aromatic) | Stretching | 1540 - 1568 |

| C-S (Thiazole) | Stretching | 845 - 862 |

Data compiled from studies on various thiazole-containing compounds. mdpi.comnih.govrasayanjournal.co.in

UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis in Research Assays

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like this compound, the spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. nih.gov

The electronic spectra of thiazole ligands typically show prominent bands in the 250–300 nm range due to π → π* electronic transitions within the aromatic system. nih.gov The precise wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure and can be influenced by the solvent and substitution patterns. Theoretical investigations of thiazole have shown intense absorption bands corresponding to various valence and Rydberg-type states. researchgate.net In a research setting, UV-Vis spectroscopy is a simple and robust method for quantitative analysis, allowing for the determination of compound concentration in solutions using the Beer-Lambert law, which is essential for various biochemical and pharmacological assays.

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring in Research Settings

Coupled chromatography-mass spectrometry techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for assessing the purity of this compound samples and for monitoring the progress of its synthesis.

LC-MS is particularly well-suited for non-volatile and thermally sensitive molecules. The liquid chromatograph separates the target compound from impurities, starting materials, and by-products, while the mass spectrometer provides mass information for each separated component, allowing for their identification. nih.gov This combination is a powerful tool for quality control, ensuring the purity of the final product. It is also used extensively in pharmacokinetic studies to quantify the concentration of a compound and its metabolites in biological samples like serum. nih.gov For example, an LC-MS method developed for a thiadiazole derivative utilized a C8 reversed-phase column and atmospheric pressure chemical ionization (APCI) for detection and quantification. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics in Research

When investigating the potential biological activity of this compound, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to study its binding interactions with target macromolecules, such as proteins or enzymes.

SPR is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. romjist.ro This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which quantifies binding affinity. Studies on other azole-containing compounds have used SPR to resolve complex, multiphasic binding kinetics, revealing multiple binding orientations. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov For example, ITC was used to investigate the binding of a catechol hydrazinyl-thiazole derivative to β-cyclodextrin, revealing that the interaction was both enthalpy and entropy-driven. nih.gov Such data is crucial for understanding the driving forces behind molecular recognition and for guiding structure-activity relationship (SAR) studies in drug discovery.

Emerging Research Applications and Future Directions for the 3 1,2 Thiazol 3 Yl Aniline Scaffold

The 3-(1,2-Thiazol-3-yl)aniline scaffold, which integrates the electron-rich aniline (B41778) moiety with the electron-accepting thiazole (B1198619) heterocycle, is gaining recognition as a versatile building block in various scientific disciplines. This unique combination of electronic properties makes it an attractive core for developing novel materials and tools for biomedical and technological applications. The following sections explore the burgeoning research areas and future prospects for this promising molecular framework.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,2-Thiazol-3-yl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling aniline derivatives with thiazole precursors. For example, multi-step reactions may include nucleophilic substitution or cyclization under controlled conditions. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or DMSO) are often critical for cyclization . Optimization can be achieved via Box-Behnken experimental designs to assess variables like temperature, solvent ratio, and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiazole-aniline linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ and C=N stretches). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and bond angles in solid-state studies .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation. For example, incubate the compound in buffers (pH 2–12) at 25–60°C and track changes in peak area or absorbance over time. Statistical tools like ANOVA can identify significant degradation factors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. For instance, modeling the electrophilic aromatic substitution at the aniline ring can explain regioselectivity in derivatization reactions. Solvent effects are incorporated using continuum models (e.g., PCM) .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., comparing solvent polarity, catalyst type, and stoichiometry) identifies critical variables. For example, conflicting yields in tetrazole-annulated analogs may arise from trace moisture sensitivity, necessitating strict anhydrous conditions . Reproducibility can be tested using Design of Experiments (DoE) to isolate confounding factors .

Q. How does the environmental fate of this compound compare to structurally related aniline derivatives?

- Methodological Answer : Perform photodegradation studies under simulated solar radiation using MnFe₂O₄/Zn₂SiO₄ catalysts to assess degradation kinetics. Compare half-lives with analogs like 4-(1H-Tetrazol-1-yl)aniline. Liquid chromatography-mass spectrometry (LC-MS) identifies transformation products, while QSAR models predict ecotoxicity .

Featured Recommendations